(1-benzyl-5-methylimidazol-4-yl)methanol
Description
(1-Benzyl-5-methylimidazol-4-yl)methanol is an imidazole derivative featuring a benzyl group at the N1 position, a methyl group at C5, and a hydroxymethyl (-CH2OH) substituent at C4. This compound is of interest due to its structural versatility, which allows for diverse applications in medicinal chemistry, catalysis, and materials science. The imidazole core provides a rigid aromatic scaffold capable of hydrogen bonding and π-π interactions, while the substituents modulate electronic, steric, and solubility properties.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(1-benzyl-5-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C12H14N2O/c1-10-12(8-15)13-9-14(10)7-11-5-3-2-4-6-11/h2-6,9,15H,7-8H2,1H3 |
InChI Key |
XABUPFKPBDRPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-5-methylimidazol-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions: (1-benzyl-5-methylimidazol-4-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butylhydroperoxide (TBHP) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Oxidation: Benzyl-4-formyl-5-methylimidazole.
Reduction: 1-Benzyl-4-hydroxymethyl-5-dihydroimidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-benzyl-5-methylimidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-benzyl-5-methylimidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzyl and hydroxymethyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between (1-benzyl-5-methylimidazol-4-yl)methanol and analogous compounds:
Key Research Findings
Electronic Modulation : The methyl group at C5 in the target compound donates electron density to the imidazole ring, contrasting with electron-withdrawing nitro groups in , which may reduce nucleophilicity.
Heterocyclic Core Impact : Benzimidazoles () and triazoles () exhibit distinct bioactivity profiles due to differences in aromaticity and nitrogen positioning.
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